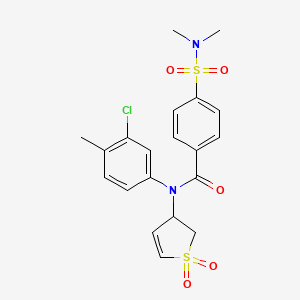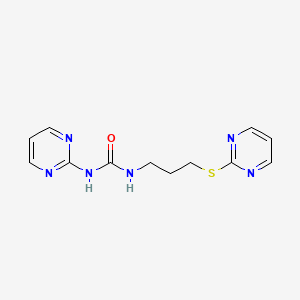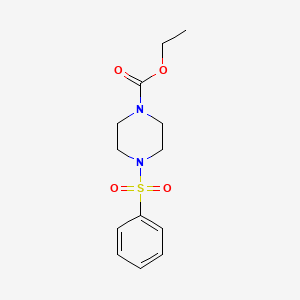
Gallium trinitrate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium trinitrate hydrate, also known as Gallium (III) nitrate hydrate, is used in the preparation of gallium nitride and other gallium compounds . It acts as a drug used to treat symptomatic hypercalcemia secondary to cancer . It finds application as an antineoplastic agent and also as an acting agent for the treatment of bone-resorptive diseases .
Synthesis Analysis
Gallium (III) nitrate hydrate is the potential precursor for the synthesis of other gallium compounds . It is used in the preparation of gallium nitride, which is used as a solar cell array for satellites . The thermal decomposition of gallium nitrate hydrate has been studied .Molecular Structure Analysis
The structure of Gallium (III) nitrate hydrate contains two distinct octahedral Ga (OH2)6 units which are involved in intermolecular hydrogen bonding with the three nitrate anions and three water molecules within the asymmetric unit .Chemical Reactions Analysis
Gallium (III) nitrate hydrate is used as a catalyst in the epoxidation of olefins in the presence of hydrogen peroxide . It is also used as a dopant in the preparation of ZnO nanorod arrays . The addition of Ga can improve the luminescence quality of ZnO nanorods .Physical And Chemical Properties Analysis
Gallium (III) nitrate is a white crystal or powder . It is stable, an oxidizer, and a combustible material . It is incompatible with reducing agents .Wissenschaftliche Forschungsanwendungen
Catalyst in Epoxidation Reactions
Gallium trinitrate hydrate serves as a catalyst in the epoxidation of olefins when combined with hydrogen peroxide. Epoxidation reactions are essential in organic synthesis, allowing the conversion of alkenes into epoxides (oxiranes). These compounds have applications in the production of plastics, pharmaceuticals, and fine chemicals .
Dopant for ZnO Nanorod Arrays
When used as a dopant, gallium enhances the luminescence quality of zinc oxide (ZnO) nanorods. ZnO nanorods have applications in optoelectronics, sensors, and photocatalysis. The controlled addition of gallium can tailor the optical properties of these nanorods, making them useful in various devices .
Preparation of Nanoporous TiO₂–Ga₂O₃ Films and Powders
Gallium trinitrate hydrate serves as a precursor in the sol-gel method for creating nanoporous binary metal oxide films and powders. Specifically, it contributes to the preparation of TiO₂–Ga₂O₃ nanostructures. These materials find applications in optical electronics, gas sensors, and catalysis .
Gallium Nitride (GaN) Synthesis
Gallium trinitrate hydrate plays a role in the preparation of gallium nitride (GaN) and other gallium compounds. GaN is a semiconductor material widely used in light-emitting diodes (LEDs), laser diodes, and high-power electronic devices. Its unique properties make it valuable for energy-efficient lighting and communication technologies .
Treatment of Symptomatic Hypercalcemia Secondary to Cancer
Interestingly, gallium nitrate (the anhydrous form) has been investigated as a drug for treating hypercalcemia (elevated calcium levels) associated with cancer. It acts by inhibiting bone resorption, making it useful in managing this serious complication .
Antineoplastic Agent
Gallium compounds, including gallium nitrate, exhibit antineoplastic properties. They interfere with tumor cell growth and angiogenesis (blood vessel formation), potentially offering therapeutic benefits in cancer treatment. Research continues to explore their efficacy and safety .
Wirkmechanismus
Target of Action
Gallium trinitrate hydrate primarily targets the bone, where it exhibits antiresorptive and hypocalcemic effects . This compound is a nitrate salt of the gallium cation, a heavy metal that has been used as a diagnostic agent .
Mode of Action
The mode of action of gallium trinitrate hydrate involves inhibiting calcium resorption from bone, possibly blocking osteoclast activity and reducing increased bone turnover . Preclinical studies have shown that gallium dose-dependently accumulates in areas of high bone turnover, where it is incorporated into hydroxyapatite . This makes the bone less susceptible to dissolution and osteoclast-mediated resorption .
Biochemical Pathways
The biochemical pathways affected by gallium trinitrate hydrate are primarily related to bone metabolism. By inhibiting calcium resorption, gallium trinitrate hydrate disrupts the normal cycle of bone remodeling, leading to a decrease in bone turnover . This can have downstream effects on the homeostasis of calcium and phosphate in the body.
Pharmacokinetics
It is known that gallium, the active component of gallium trinitrate hydrate, can accumulate in areas of high bone turnover This suggests that the compound may have a high degree of bioavailability in these areas
Result of Action
The molecular and cellular effects of gallium trinitrate hydrate’s action primarily involve changes in bone metabolism. By inhibiting calcium resorption, gallium trinitrate hydrate can reduce bone turnover and potentially alter the structure and strength of the bone . Importantly, no cytotoxic effects were observed on bone cells in drug-treated animals .
Safety and Hazards
Gallium (III) nitrate hydrate may intensify fire as it is an oxidizer . It causes skin irritation and serious eye irritation . It is advised to keep away from heat, store away from clothing and combustible materials, and take any precaution to avoid mixing with combustibles . After handling, it is recommended to wash skin thoroughly and wear protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
dinitrooxygallanyl nitrate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFORYDECCQDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])O[Ga](O[N+](=O)[O-])O[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH2N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium trinitrate hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2681164.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one](/img/structure/B2681165.png)

![6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2681167.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681170.png)
![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)


![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)
